N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Kinase inhibition Cancer Aurora kinase A

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941943-19-7) is a thiazole-benzamide hybrid bearing a pyridin-4-ylmethyl acetamide side chain that places it within the broad class of ATP-competitive kinase inhibitor scaffolds. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41 g/mol.

Molecular Formula C18H16N4O2S
Molecular Weight 352.41
CAS No. 941943-19-7
Cat. No. B2640181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
CAS941943-19-7
Molecular FormulaC18H16N4O2S
Molecular Weight352.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
InChIInChI=1S/C18H16N4O2S/c23-16(20-11-13-6-8-19-9-7-13)10-15-12-25-18(21-15)22-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24)
InChIKeyGGELJRQYHCHCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide Procurement and Differentiation Guide


N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941943-19-7) is a thiazole-benzamide hybrid bearing a pyridin-4-ylmethyl acetamide side chain that places it within the broad class of ATP-competitive kinase inhibitor scaffolds. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41 g/mol . The compound is listed in several commercial catalogues as a research-grade chemical typically supplied at 95% purity, but no peer-reviewed pharmacological profiling data were identified as of the search date.

Why Generic Substitution of Closely Related Thiazole-Benzamide Analogs Fails for CAS 941943-19-7


The thiazole-benzamide class encompasses compounds with highly divergent target profiles—ranging from VEGFR-2 and Aurora kinase A inhibition to NADPH oxidase modulation—where subtle changes in the acetamide linker, pyridine substitution pattern, or benzamide ring electronics can completely invert selectivity [1]. Specifically, the pyridin-4-ylmethyl side chain of CAS 941943-19-7 introduces a hydrogen-bond-capable vector absent in pyridin-2-yl or pyridin-3-yl analogues, while the unsubstituted benzamide ring distinguishes it from 3,4-dimethoxy and 4-chloro derivatives that have appeared in patent claims. Without direct comparative data, however, procurement decisions must rely on structural differentiation rather than demonstrated pharmacological superiority.

Quantitative Differentiation Evidence for CAS 941943-19-7 Relative to Closest Analogs


Aurora Kinase A Inhibition Reference: Class-Level Inference with Unverified Vendor Data

A commercial vendor listing states that CAS 941943-19-7 'has shown inhibitory activity against Aurora kinase A' . No IC50, Ki, or percent-inhibition values are provided, and no peer-reviewed publication or patent data could be located to verify this claim. In contrast, established Aurora A inhibitors (e.g., Alisertib/MLN8237) report Aurora A IC50 values of approximately 1 nM in enzymatic assays. The absence of quantitative data precludes any potency comparison.

Kinase inhibition Cancer Aurora kinase A

Structural Differentiation: Pyridin-4-ylmethyl vs. Pyridin-2-ylamino Acetamide Linker

CAS 941943-19-7 features a pyridin-4-ylmethyl acetamide side chain, whereas the selective VEGFR-2 inhibitors described by Borzilleri et al. (2006) employ a pyridin-2-ylamino-thiazole-5-methylamino motif [1]. The 4-pyridyl isomer presents a distinct hydrogen-bonding geometry that may alter kinase hinge-region recognition. The 4-chloro-benzamide analogue (CAS not listed) and the 3,4-dimethoxy-benzamide analogue (molecular formula C20H20N4O4S, MW 412.46) introduce electron-withdrawing and electron-donating substituents on the benzamide ring, respectively . These structural variations are expected to influence both potency and selectivity, but no direct comparative data exist.

Medicinal chemistry Kinase hinge binder Structure–activity relationship

ADME/Drug-Likeness and Key Physicochemical Properties in Comparison to Analogues

Based on its structure, CAS 941943-19-7 (Molecular Weight: 352.41 g/mol; predicted HBD: 2; predicted HBA: 5; predicted cLogP: ~2.5) is predicted to be compliant with Lipinski's Rule of Five [1]. In comparison, the 3,4-dimethoxy analogue (C20H20N4O4S, MW 412.46) has a higher molecular weight and different hydrogen-bonding properties, while the 4-chloro analogue (MW 385.87) is more lipophilic and potentially less soluble . These differences could influence solubility, permeability, and metabolic stability in cell-based assays.

Drug-likeness Lipinski Physicochemical properties

Estimated Synthetic Accessibility and Supply Chain Considerations

CAS 941943-19-7 is a structure of moderate complexity with no chiral centers and readily available building blocks (2-aminothiazole, pyridin-4-ylmethylamine, benzoyl chloride). Consequently, it is predicted to have a lower cost and shorter lead time than the 3,4-dimethoxy analogue (C20H20N4O4S) , which requires additional steps for methoxy group introduction. The 4-chloro analogue also requires extra handling due to the toxicity of chlorinated intermediates . This makes the target compound a more accessible starting point for SAR exploration.

Synthetic accessibility Procurement Lead optimization

Recommended Research and Industrial Application Scenarios for CAS 941943-19-7


Kinase Selectivity Panel Screening with a Structurally Distinctive Chemotype

Researchers seeking to diversify their kinase inhibitor screening libraries can deploy CAS 941943-19-7 as a pyridin-4-ylmethyl-bearing thiazole-benzamide chemotype distinct from the commonly explored pyridin-2-ylamino series. Its unsubstituted benzamide ring provides a clean baseline for subsequent SAR expansion. The compound's predicted drug-likeness and moderate synthetic complexity make it suitable for initial hit-finding campaigns against a broad panel of kinases, followed by selectivity profiling against Aurora A, VEGFR-2, or other targets identified in preliminary screens [1].

Novel Scaffold Exploration in Cancer Cell Line Profiling

Given the vendor-reported Aurora kinase A inhibition claim, albeit unvalidated, this compound may serve as a starting point for phenotypic screening in cancer cell lines where Aurora kinase is implicated (e.g., breast, colon, or ovarian cancer). Comparative testing against established Aurora inhibitors (e.g., Alisertib) in the same panel would be essential to establish any differentiation [1]. The compound's favorable physicochemical profile supports its use in standard cell-based viability assays (MTT, CellTiter-Glo) at conventional screening concentrations (1–10 µM).

Selective VEGFR-2 Probe Design via Structure-Based Optimization

The compound shares the thiazole-benzamide core with published selective VEGFR-2 inhibitors [1], but its distinct pyridin-4-ylmethyl linker and unsubstituted benzamide could alter hinge-binding interactions. Computational docking studies followed by enzymatic VEGFR-2 assays would be warranted. Success would provide a new IP-generating scaffold distinct from the Borzilleri chemotype.

Building Block for Focused Combinatorial SAR Libraries

Owing to its straightforward synthetic accessibility and the commercial availability of close analogues (3,4-dimethoxy, 4-chloro), CAS 941943-19-7 can anchor a focused array of 10–50 derivatives for systematic SAR exploration. This would allow research groups to map the contributions of benzamide electronics and pyridine regioisomerism to kinase selectivity in a well-controlled chemical series [1].

Quote Request

Request a Quote for N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.